

Application Notes and Protocols: Cell-Based Assays Using EDANS-Labeled Probes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Sodium 5-((2- aminoethyl)amino)naphthalene-1- sulfonate
Cat. No.:	B013962

[Get Quote](#)

Authored by a Senior Application Scientist Introduction: Illuminating Cellular Processes with FRET

In the intricate landscape of cellular biology, understanding the dynamic interplay of proteins and enzymes is paramount to unraveling disease mechanisms and discovering novel therapeutics.^[1] Cell-based assays provide a crucial window into these processes, offering a physiologically relevant environment to study molecular interactions.^{[2][3]} Among the powerful tools for these investigations are Förster Resonance Energy Transfer (FRET)-based assays, which act as molecular rulers to detect proximity between two fluorophores.^{[4][5][6][7]} This guide focuses on the application of probes labeled with the fluorescent donor, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), a versatile fluorophore for monitoring intracellular enzymatic activity and molecular interactions.

EDANS, with its excitation in the near-UV range (around 340 nm) and emission in the blue-green spectrum (around 490 nm), is frequently paired with the non-fluorescent quencher DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).^[8] The excellent spectral overlap between EDANS's emission and DABCYL's absorption makes them an efficient FRET pair.^[9] In a typical assay, a peptide substrate is synthesized with EDANS and DABCYL attached at opposite ends. In the intact state, the proximity of the two moieties allows for efficient FRET, quenching EDANS's fluorescence. Upon enzymatic cleavage of the peptide, EDANS and DABCYL are separated, disrupting FRET and leading to a quantifiable increase in EDANS

fluorescence.[10] This principle is the foundation for highly sensitive, real-time monitoring of enzymatic activity directly within living cells.[8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, implementation, and interpretation of cell-based assays using EDANS-labeled probes. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into data analysis and troubleshooting to ensure robust and reproducible results.

The EDANS-DABCYL FRET Pair: A Deeper Look

The preference for the EDANS-DABCYL pair in many protease assays stems from its high quenching efficiency, often exceeding 95% in the intact substrate.[8] This leads to a low background signal and a high signal-to-noise ratio upon cleavage, with a potential for a 40-fold fluorescence enhancement.[8] DABCYL's broad absorption spectrum (400–500 nm) makes it an effective quencher for EDANS.[8]

Property	EDANS (Donor)	DABCYL (Acceptor/Quencher)
Excitation Maximum	~340 nm	~453 nm
Emission Maximum	~490 nm	Non-fluorescent
Förster Distance (R_0)	~30 Å	N/A

Table 1: Spectral Properties of the EDANS-DABCYL FRET Pair.[8][10]

The Förster distance (R_0) is the distance at which FRET efficiency is 50%. [10] The relatively short R_0 of the EDANS-DABCYL pair makes it highly sensitive to small changes in distance, ideal for monitoring the cleavage of short peptide substrates.[10]

Designing and Synthesizing EDANS-Labeled Probes for Cellular Applications

The success of a cell-based assay using an EDANS-labeled probe begins with the thoughtful design and synthesis of the probe itself. The probe must not only be a specific substrate for the

enzyme of interest but also be able to access its intracellular target.

Substrate Design

The peptide sequence of the probe is critical for specificity. It should be based on the known cleavage sequence of the target enzyme. For novel enzymes, substrate specificity can be determined through peptide library screening. The length of the peptide should be sufficient to ensure that EDANS and DABCYL are within the Förster distance in the intact state, typically ranging from 6 to 15 amino acids.[10]

Ensuring Cell Permeability

A significant challenge in designing probes for intracellular targets is ensuring they can cross the cell membrane. Several strategies can be employed to enhance the cell permeability of EDANS-labeled peptide probes:

- Cell-Penetrating Peptides (CPPs): Fusing the probe to a CPP, such as the TAT peptide from the HIV-1 Tat protein, can facilitate cellular uptake.[11][12] CPPs can mediate the delivery of a variety of cargo molecules into cells, often through endocytosis.[13][14]
- DABCYL-Fused CPPs: Recent studies have shown that fusing DABCYL to a CPP can enhance the cellular uptake of fluorescently labeled synthetic proteins.[15]
- Lipid Modification: The addition of a lipophilic moiety can improve membrane translocation.

Synthesis of EDANS-Labeled Probes

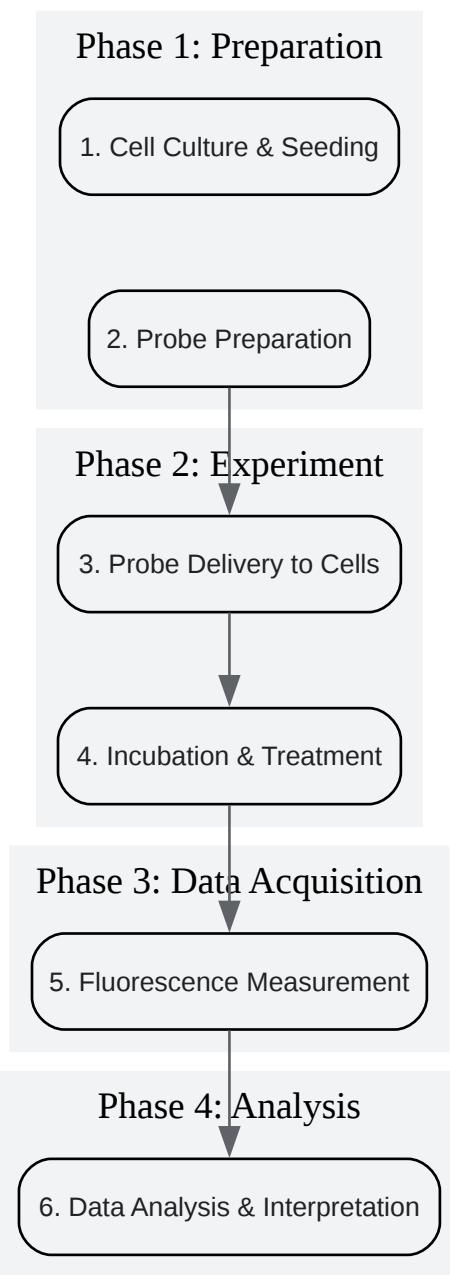
The incorporation of EDANS and DABCYL into a peptide sequence is typically achieved through solid-phase peptide synthesis. To overcome the synthetic challenges associated with the poor nucleophilicity of EDANS and the steric hindrance of DABCYL, pre-derivatized amino acid building blocks are often used, such as:[11]

- Fmoc-Glu(EDANS)-OH: This allows for the incorporation of EDANS via the side chain of a glutamic acid residue.[11]
- Fmoc-Lys(DABCYL)-OH: This enables the attachment of DABCYL to the side chain of a lysine residue.[11]

This approach allows for the precise placement of the fluorophore and quencher within the peptide sequence.[\[16\]](#)

Experimental Workflow: From Probe Delivery to Data Acquisition

The following workflow provides a general framework for conducting a cell-based assay using an EDANS-labeled probe. Optimization of specific steps will be necessary for different cell types and experimental systems.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for cell-based assays with EDANS probes.

Detailed Protocols

Protocol 1: Delivery of EDANS-Labeled Probes into Live Cells

The choice of delivery method is critical and depends on the cell type and the nature of the probe. It is essential to choose a method that ensures the delivery of intact probes to the

cytoplasm, avoiding endosomal entrapment where possible.[\[8\]](#)

A. Using Cell-Penetrating Peptides (CPPs)

This is a common and relatively non-invasive method for delivering peptide-based probes.

- Cell Preparation: Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate for fluorescence plate reader assays) to achieve 70-80% confluence on the day of the experiment.
- Probe Preparation: Prepare a stock solution of the CPP-conjugated EDANS probe in sterile, nuclease-free water or DMSO. Dilute the probe to the desired final concentration in serum-free medium immediately before use.
- Probe Incubation: Remove the growth medium from the cells and wash once with sterile PBS. Add the probe-containing medium to the cells.
- Incubation: Incubate the cells with the probe for a predetermined time (e.g., 1-4 hours) at 37°C. The optimal incubation time should be determined empirically.
- Washing: After incubation, gently wash the cells 2-3 times with sterile PBS or serum-free medium to remove any excess probe from the extracellular environment.
- Proceed to Assay: The cells are now loaded with the probe and ready for the experimental treatment and subsequent fluorescence measurement.

B. Electroporation

Electroporation can be an effective method for delivering probes to a large population of cells, particularly those that are difficult to transfect with other methods.[\[8\]](#)[\[17\]](#)

- Cell Preparation: Harvest cells and resuspend them in an electroporation buffer at a specific density.
- Probe Addition: Add the EDANS-labeled probe to the cell suspension.
- Electroporation: Transfer the cell-probe mixture to an electroporation cuvette and apply an electrical pulse using an electroporator. The optimal pulse parameters (voltage, capacitance,

and resistance) must be determined for each cell type to maximize delivery efficiency while maintaining cell viability.[\[17\]](#)

- Recovery: After electroporation, allow the cells to recover for a short period before plating them for the assay.
- Plating: Plate the electroporated cells in a suitable culture vessel and allow them to adhere and recover before initiating the assay.

C. Microinjection

Microinjection offers precise delivery of a known amount of probe directly into the cytoplasm of a single cell.[\[8\]](#) While not suitable for high-throughput screening, it is an excellent method for detailed studies in a small number of cells.

- Cell Preparation: Plate cells on a glass-bottom dish or coverslip.
- Probe Preparation: Prepare the EDANS-labeled probe in an injection buffer.
- Microinjection: Using a micromanipulator and a microinjection needle, inject the probe solution directly into the cytoplasm of the target cells.
- Recovery: Allow the cells to recover after injection before proceeding with the experiment.

Protocol 2: Real-Time Monitoring of Protease Activity in a 96-Well Plate Format

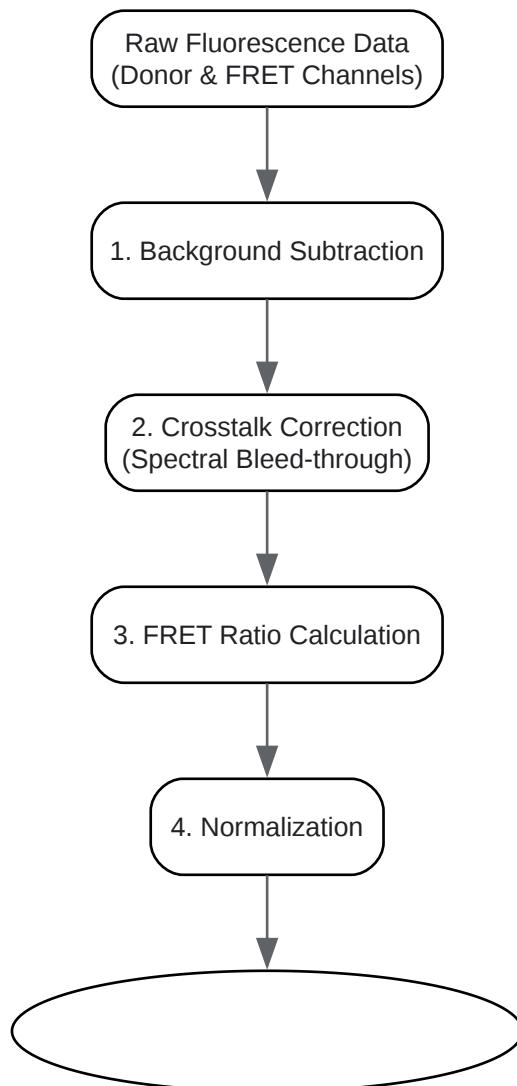
This protocol is designed for high-throughput screening of protease inhibitors.

- Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
- Probe Loading: Load the cells with the EDANS-labeled protease substrate probe using one of the methods described in Protocol 1.
- Compound Treatment: After probe loading and washing, add the test compounds (e.g., potential protease inhibitors) diluted in the appropriate assay buffer to the wells. Include appropriate controls:

- Negative Control: Cells with probe but no compound (vehicle control).
- Positive Control: Cells with probe and a known potent inhibitor of the target protease.
- Blank: Wells with medium only (for background subtraction).
- Induction of Protease Activity (if necessary): In some assays, the target protease may need to be activated. This can be achieved by adding a known stimulus to the cells.
- Fluorescence Measurement: Immediately after adding the compounds and/or stimulus, place the plate in a fluorescence plate reader pre-heated to 37°C.
- Kinetic Reading: Measure the fluorescence intensity of EDANS (Excitation: ~340 nm, Emission: ~490 nm) at regular intervals (e.g., every 5-10 minutes) for a desired period (e.g., 1-2 hours).

Data Analysis and Interpretation

Proper data analysis is crucial for drawing accurate conclusions from your cell-based FRET assay.



[Click to download full resolution via product page](#)

Caption: Data analysis workflow for cell-based FRET assays.

Correcting for Spectral Bleed-Through

A critical step in FRET data analysis is correcting for spectral bleed-through, also known as crosstalk.^[18] This occurs when:

- Donor Bleed-Through: A portion of the donor's emission is detected in the acceptor/FRET channel.
- Acceptor Cross-Excitation: The donor's excitation light directly excites the acceptor.

To correct for this, control experiments with cells expressing only the donor or only the acceptor are necessary.[\[18\]](#) The corrected FRET signal (FRETc) can be calculated using the following equation:

$$\text{FRETc} = \text{I_FRET} - (\text{a} * \text{I_Donor}) - (\text{b} * \text{I_Acceptor})$$

Where:

- I_FRET , I_Donor , and I_Acceptor are the fluorescence intensities in the FRET, donor, and acceptor channels, respectively.
- a is the donor bleed-through coefficient.
- b is the acceptor cross-excitation coefficient.

Calculating the FRET Ratio

The FRET ratio is a common way to represent FRET data as it can normalize for variations in probe concentration and cell number. The ratiometric FRET signal is typically calculated as the ratio of the acceptor (or corrected FRET) intensity to the donor intensity.

High-Throughput Screening Data Analysis

For high-throughput screening of inhibitors, the rate of the enzymatic reaction (the slope of the fluorescence intensity versus time plot) is calculated for each well. The percent inhibition can then be determined relative to the vehicle control. The Z-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z-factor between 0.5 and 1.0 is indicative of an excellent assay.

Troubleshooting Common Issues

Issue	Possible Cause(s)	Suggested Solution(s)
High Background Fluorescence	<ul style="list-style-type: none">- Cellular autofluorescence.[18][19]- Incomplete removal of extracellular probe.- Probe degradation.	<ul style="list-style-type: none">- Measure the fluorescence of untransfected/unloaded cells to determine the level of autofluorescence and subtract it from the experimental values.[18]- Optimize the washing steps after probe loading.- Use fresh, high-quality probe.
Low or No FRET Signal	<ul style="list-style-type: none">- Inefficient probe delivery.- Low expression or activity of the target enzyme.- Probe is not a suitable substrate for the target enzyme.	<ul style="list-style-type: none">- Optimize the probe delivery method.[8]- Confirm the expression and activity of the target enzyme using an alternative method (e.g., Western blot, biochemical assay).- Validate the probe in a biochemical assay with the purified enzyme.
Photobleaching	<ul style="list-style-type: none">- Excessive exposure to excitation light.[20]	<ul style="list-style-type: none">- Reduce the intensity and duration of light exposure.[20]- Use a more photostable fluorophore if possible.- Use an antifade mounting medium for fixed-cell imaging.[21]
Phototoxicity	<ul style="list-style-type: none">- High-intensity light can cause cellular damage.[22]	<ul style="list-style-type: none">- Minimize light exposure by using the lowest possible laser power and exposure times.[22][23]- Use longer wavelength fluorophores if the experimental design allows.

High Well-to-Well Variability

- Inconsistent cell seeding.- Edge effects in the microplate.- Inconsistent probe loading or compound addition.

- Use a calibrated multichannel pipette or an automated liquid handler for cell seeding and reagent addition.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.- Ensure thorough mixing of reagents.

Expanding the Application of EDANS Probes

While protease assays are the most common application, the principles of FRET-based assays with EDANS probes can be extended to other enzyme classes, such as kinases and phosphatases. This would involve designing peptide substrates that are specifically phosphorylated or dephosphorylated by the target enzyme, with the conformational change upon modification leading to a change in FRET.

Furthermore, EDANS-labeled probes can be designed to monitor protein-protein interactions. In this scenario, two interacting proteins would be labeled with EDANS and DABCYL, respectively. Their interaction would bring the fluorophore and quencher into close proximity, resulting in a decrease in EDANS fluorescence.

Conclusion

Cell-based assays using EDANS-labeled probes offer a powerful and versatile platform for studying a wide range of cellular processes in a physiologically relevant context. By carefully designing the probe, optimizing its delivery into live cells, and applying rigorous data analysis techniques, researchers can obtain high-quality, reproducible data to advance our understanding of cellular function and accelerate the drug discovery process. This guide provides the foundational knowledge and practical protocols to successfully implement these assays and troubleshoot common challenges, ultimately enabling the illumination of the intricate molecular events that govern life.

References

- LifeTein. (2025, June 12). Fluorescent Labeling Pairs with EDANS and DABCYL. LifeTein Peptide Blog.
- MDPI. (n.d.). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. MDPI.
- Coleman, S. H., et al. (2018). A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome. *MethodsX*, 5, 1370-1378.
- Jones, D. M., et al. (2014). Endocytosis, intracellular traffic and fate of cell penetrating peptide based conjugates and nanoparticles. *Journal of Controlled Release*, 187, 1-12.
- BenchChem. (2025). Technical Support Center: Troubleshooting Photobleaching. BenchChem.
- Periasamy, A., et al. (2008). Understanding FRET as a Research Tool for Cellular Studies. *Current Protocols in Cytometry*, Chapter 12, Unit 12.8.
- Shafique, S., et al. (2023). Review of FRET biosensing and its application in biomolecular detection.
- Halls, M. L., et al. (2016). Detection and Quantification of Intracellular Signaling Using FRET-Based Biosensors and High Content Imaging. *Methods in Molecular Biology*, 1477, 149-167.
- Shafique, S., et al. (2023). Review of FRET biosensing and its application in biomolecular detection.
- BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.
- Wiedenhoeft, T., et al. (2012). Protein delivery into live cells by incubation with an endosomolytic agent.
- BMG LABTECH. (2022, May 2). Cell-based assays on the rise. BMG LABTECH.
- Varkouhi, A. K., et al. (2011). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides.
- Andor Technology. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Andor Technology.
- Gump, J. M., & Dowdy, S. F. (2007). Characterization of Endocytic uptake of MK2-Inhibitor Peptides. *PLoS ONE*, 2(12), e1247.
- Nikon. (n.d.). Basics of FRET Microscopy. Nikon's MicroscopyU.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
- Periasamy, A., & Elangovan, M. (2003). Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt. *Journal of Biomedical Optics*, 8(3), 337-346.
- Giepmans, B. N., et al. (2015). Establishing a cellular FRET-based fluorescence plate reader assay to monitor proNGF-induced cross-linking of sortilin and the neurotrophin receptor p75NTR. *International Journal of Biochemistry and Molecular Biology*, 6(2), 17-25.
- ResearchGate. (2025, August 6).
- Promega Corporation. (n.d.). Overview of Transfection Methods.

- Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Biocompare.
- Berthold Technologies. (n.d.). Fluorescence Resonance Energy Transfer (FRET). Berthold Technologies.
- ResearchGate. (n.d.). The analysis of fluorescence microscopy images for FRET detection.
- Icha, J., et al. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. *The Journal of Cell Biology*, 216(6), 1539-1547.
- Periasamy, A., & Elangovan, M. (2013). Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt.
- LifeTein. (2025, June 12). Fluorescent Labeling Pairs with EDANS and DABCYL. LifeTein Peptide Blog.
- Gentry, S. B., et al. (2021). A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos. *PLoS ONE*, 16(9), e0254468.
- Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining. Biotium.
- ResearchGate. (n.d.). Scheme 1. Synthesis of Dabcyl-Ala-Ala-Asp(OtBu)-Lys(Boc)-Edans (3).
- De, S., et al. (2019). In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. *Methods in Molecular Biology*, 2004, 13-28.
- Wang, A. H., & Lee, C. G. (1996). Fluorescence in situ hybridization method for measuring transfection efficiency. *BioTechniques*, 21(4), 682-686.
- Takara Bio. (n.d.). Fluorescent labeling and transfection control. Takara Bio.
- Reddy, B. J. N. (2015). Fluorescence Resonance Energy Transfer (FRET)-based biosensors: Visualizing cellular dynamics and bioenergetics. *Journal of Photochemistry and Photobiology B: Biology*, 142, 117-124.
- Semantic Scholar. (n.d.). Fast Screening of Protein–Protein Interactions Using Förster Resonance Energy Transfer (FRET-) Based Fluorescence Plate Reader Assay in Live Cells. Semantic Scholar.
- Wiedenhoeft, T., et al. (2015). Delivery of Proteins, Peptides or Cell-impermeable Small Molecules into Live Cells by Incubation with the Endosomolytic Reagent dfTAT. *Journal of Visualized Experiments*, (103), e53252.
- Reddit. (2023, February 15). What is FRET used for in a plate reader?.
- Berthold Technologies. (n.d.). Fluorescence Resonance Energy Transfer (FRET). Berthold Technologies.
- Periasamy, A., & Elangovan, M. (2003). Fluorescence resonance energy transfer (FRET)
- Kumar, K. S., et al. (2021). Enhanced Live-Cell Delivery of Synthetic Proteins Assisted by Cell-Penetrating Peptides Fused to DABCYL. *Chemistry*, 27(22), 6756-6761.
- Kumar, K. S., et al. (2018).

- Giepmans, B. N., et al. (2015). A FRET-based fluorescence plate reader assay to monitor sortilin - p75NTR interactions.
- Creative Biostructure. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions.
- Kumar, K. S., et al. (2020). Structure–Uptake Relationship Study of DABCYL Derivatives Linked to Cyclic Cell-Penetrating Peptides for Live-Cell Delivery of Synthetic Proteins. *ChemBioChem*, 21(15), 2133-2139.
- ResearchGate. (n.d.). Delivery of model peptides 1 and 2 to live U2OS cells. a) FITC signal....
- Kim, J. H., et al. (2014). Enhanced Delivery of Protein Fused to Cell Penetrating Peptides to Mammalian Cells. *International Journal of Molecular Sciences*, 15(4), 6294-6306.
- Wiley Analytical Science. (2009). FRET and Translocation in Cell-based Imaging. Wiley Analytical Science.
- Evident Scientific. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Microscopy. Evident Scientific.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. [Frontiers | Resource for FRET-Based Biosensor Optimization](https://www.frontiersin.org) [frontiersin.org]
- 4. [Review of FRET biosensing and its application in biomolecular detection - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles) [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Fluorescence resonance energy transfer \(FRET\) microscopy imaging of live cell protein localizations - PMC](https://www.ncbi.nlm.nih.gov/pmc/articles) [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. [Electroporation and microinjection successfully deliver single-stranded and duplex DNA into live cells as detected by FRET measurements - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]

- 9. [spiedigitallibrary.org](#) [spiedigitallibrary.org]
- 10. A quantitative protocol for intensity-based live cell FRET imaging | Laser Analytics Group [[laser.ceb.cam.ac.uk](#)]
- 11. [lifetein.com](#) [lifetein.com]
- 12. Enhanced Delivery of Synthetic Labelled Ubiquitin into Live Cells by Using Next-Generation Ub-TAT Conjugates - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 13. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 14. Characterization of Endocytic uptake of MK2-Inhibitor Peptides - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 15. Enhanced Live-Cell Delivery of Synthetic Proteins Assisted by Cell-Penetrating Peptides Fused to DABCYL - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 16. [researchgate.net](#) [researchgate.net]
- 17. Transfection Guide | Overview of Transfection Methods | Promega [[worldwide.promega.com](#)]
- 18. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 19. Understanding FRET as a Research Tool for Cellular Studies - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 20. [biocompare.com](#) [biocompare.com]
- 21. [pdf.benchchem.com](#) [pdf.benchchem.com]
- 22. Overcoming Photobleaching and Phototoxicity in Imaging [[oxinst.com](#)]
- 23. [journals.biologists.com](#) [journals.biologists.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Cell-Based Assays Using EDANS-Labeled Probes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b013962#cell-based-assays-using-edans-labeled-probes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com